3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-5-phenyl-3-(phenylmethyl)-

Adenosine A1 receptor Structure–activity relationship Triazolopyrimidine

3-Benzyl-7-chloro-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 433922-12-4; also referred to as 6-chloro-2-phenyl-9-benzyl-8-azaadenine) is a heterocyclic building block belonging to the triazolo[4,5-d]pyrimidine class. It features a 7-chloro leaving group, a 5-phenyl substituent, and a 3-benzyl substituent on the triazole ring.

Molecular Formula C17H12ClN5
Molecular Weight 321.8 g/mol
CAS No. 433922-12-4
Cat. No. B12906868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-5-phenyl-3-(phenylmethyl)-
CAS433922-12-4
Molecular FormulaC17H12ClN5
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C(=NC(=N3)C4=CC=CC=C4)Cl)N=N2
InChIInChI=1S/C17H12ClN5/c18-15-14-17(20-16(19-15)13-9-5-2-6-10-13)23(22-21-14)11-12-7-3-1-4-8-12/h1-10H,11H2
InChIKeyVNSBTHYARQCCRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-7-chloro-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 433922-12-4): Core Intermediate for Adenosine Receptor Ligand Libraries


3-Benzyl-7-chloro-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 433922-12-4; also referred to as 6-chloro-2-phenyl-9-benzyl-8-azaadenine) is a heterocyclic building block belonging to the triazolo[4,5-d]pyrimidine class. It features a 7-chloro leaving group, a 5-phenyl substituent, and a 3-benzyl substituent on the triazole ring. The compound is employed primarily as a synthetic intermediate in medicinal chemistry, where the 7-chloro group undergoes nucleophilic displacement with amines to generate diverse 7-amino-substituted derivatives that have been evaluated as adenosine A1 and A2A receptor ligands [1]. It has also been used as a comparator in studies of N-methyl triazolopyrimidine isomers to benchmark reactivity and receptor binding [2].

Why 3-Benzyl-7-chloro-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine Cannot Be Replaced by Generic Triazolopyrimidine Intermediates


Triazolo[4,5-d]pyrimidine intermediates with different 3-position substituents are not interchangeable because the nature of the N-3 substituent directly controls both the synthetic reactivity at C-7 and the adenosine receptor affinity of downstream products. Systematic SAR studies have established a rank order of A1 receptor affinity for the 3-substituent: 2-chlorobenzyl (Ki < 50 nM) > benzyl > phenethyl [1]. The 3-benzyl compound therefore occupies a defined, intermediate position in the lipophilicity–affinity landscape. Furthermore, the 5-phenyl group is essential for high-affinity A1 binding; its absence dramatically reduces receptor recognition [2]. Generic substitution of the 3-benzyl-5-phenyl-7-chloro scaffold with other triazolopyrimidine intermediates would predictably alter both the synthetic outcome and the pharmacological profile of the final compound library.

Quantitative Differentiation Evidence for 3-Benzyl-7-chloro-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 433922-12-4)


3-Benzyl Substituent Confers Intermediate A1 Adenosine Receptor Affinity Relative to 2-Chlorobenzyl and Phenethyl Analogs

In a systematic SAR study of 3-aralkyl-7-amino-triazolo[4,5-d]pyrimidines, the 3-benzyl-substituted series demonstrated A1 adenosine receptor affinity intermediate between the 2-chlorobenzyl (most potent) and phenethyl (least potent) congeners. The best lipophilic substituent at the 3-position was 2-chlorobenzyl (A1 affinity Ki < 50 nM), followed by benzyl, and then phenethyl groups [1]. This rank order enables rational selection of the 3-benzyl precursor when moderate lipophilicity and affinity are desired, avoiding the excessive lipophilicity of the 2-chlorobenzyl analog while retaining sufficient A1 binding potential.

Adenosine A1 receptor Structure–activity relationship Triazolopyrimidine

7-Chloro Substituent Enables Efficient Nucleophilic Displacement to Generate A1-Selective Adenosine Receptor Ligands with Nanomolar Affinity

The 7-chloro group of 3-benzyl-7-chloro-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine serves as an excellent leaving group for nucleophilic aromatic substitution with amines. In the 1998 study, three series of 7-amino derivatives were prepared from the corresponding 7-chloro compounds (including the 3-benzyl analog) by nucleophilic displacement with appropriate amines. The resulting 7-cycloalkylamino (cyclopentyl- and cyclohexylamino) and 7-aralkylamino (α-methylbenzyl- and 1-methyl-2-phenylethylamino) derivatives exhibited high affinity and selectivity for the A1 receptor subtype [1]. This contrasts with simpler triazolopyrimidines lacking the 5-phenyl group, which show markedly reduced receptor affinity [2].

Nucleophilic substitution Adenosine A1 antagonist Medicinal chemistry

3-Benzyl-7-chloro Derivative Adopts a Distinct Reactivity Profile with Butyllithium Compared to 7-Iodo Analog

In halogen-metal exchange reactions, the 7-chloro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine (a close analog of the target compound) reacts with butyllithium to give a ring fission product, 5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonitrile. In contrast, the corresponding 7-iodo derivative undergoes clean halogen-metal exchange to yield a 7-lithio intermediate that reacts with electrophiles to afford 7-substituted products in satisfactory yields [1]. This divergent reactivity means that chemists seeking to functionalize the 7-position via organometallic chemistry must select the iodo analog, whereas the chloro compound is preferred when ring fission or alternative derivatization pathways are desired.

Halogen-metal exchange Organolithium chemistry Ring fission

3-Benzyl Derivative Serves as a Validated Reference Compound in Comparative Reactivity Studies of N-Methyl Triazolopyrimidine Isomers

In the 2003 study by Biagi et al., 3-benzyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine (compound 7) was explicitly prepared and used as a comparator to benchmark the reactivity and receptor binding of N-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers (3a–c). The 3-benzyl derivative underwent nucleophilic substitution with ethyl carbazate followed by intramolecular cyclization to yield tricyclic derivative 9, which was tested alongside tricyclic derivatives 5a–c (from the methyl isomers) at benzodiazepine and adenosine A1 and A2A receptors [1]. This head-to-head comparison provides a direct basis for selecting the 3-benzyl compound as a reference intermediate when evaluating new N-substituted triazolopyrimidine scaffolds.

Reaction intermediate Isomer comparison Nucleophilic substitution

Recommended Procurement Scenarios for 3-Benzyl-7-chloro-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 433922-12-4)


Synthesis of Focused Libraries of 7-Amino-Substituted Adenosine A1 Receptor Antagonists

This compound is the direct precursor for generating 7-amino-substituted triazolo[4,5-d]pyrimidine libraries via nucleophilic displacement of the 7-chloro group with primary or secondary amines. The 3-benzyl substitution provides an intermediate lipophilicity profile, and the 5-phenyl group is essential for A1 receptor recognition. Downstream 7-cycloalkylamino and 7-aralkylamino derivatives have demonstrated high A1 affinity and selectivity in radioligand binding assays using bovine brain A1 and A2A receptors [1].

Preparation of Tricyclic Heterocycles via Sequential Nucleophilic Substitution and Intramolecular Cyclization

The 7-chloro group reacts with ethyl carbazate to form a hydrazino intermediate, which undergoes intramolecular cyclization to yield tricyclic derivatives. This pathway has been validated for both the 3-benzyl and 3-methyl analogs, enabling comparative evaluation of tricyclic compounds at benzodiazepine and adenosine receptor subtypes [2].

Use as a Reference Intermediate in SAR Studies Comparing N-Substituted Triazolopyrimidine Scaffolds

Because the 3-benzyl-7-chloro-5-phenyl compound has been directly compared with N-methyl isomers in published receptor binding studies [2], it serves as a well-characterized reference point for medicinal chemistry groups exploring the impact of N-substitution on adenosine and benzodiazepine receptor pharmacology. Procurement of this specific intermediate ensures alignment with published SAR datasets.

Synthetic Studies Exploiting Divergent Halogen Reactivity (Cl vs I) in Triazolopyrimidine Organometallic Chemistry

The 7-chloro compound exhibits ring fission upon treatment with butyllithium, in contrast to the 7-iodo analog which undergoes clean halogen-metal exchange [3]. This divergent reactivity can be exploited when ring-opening pathways are desired, for example in the synthesis of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonitrile derivatives.

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